molecular formula C10H7BrN2O2 B1292671 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1135821-47-4

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1292671
CAS No.: 1135821-47-4
M. Wt: 267.08 g/mol
InChI Key: OWLGITCDNHDLLY-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Nonlinearity and Potential in Optical Limiting

  • Nonlinear Optical Materials : Compounds structurally similar to 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid have shown significant nonlinear optical properties. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibit notable optical nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Synthesis and Functionalization

  • Functionalization Reactions : Various functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives have been studied. These reactions yield various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, illustrating the versatility of these compounds in chemical synthesis (Yıldırım & Kandemirli, 2006).
  • One-Pot Synthesis : A one-pot synthesis method has been developed for certain pyrazole derivatives, highlighting a streamlined approach to synthesizing complex molecules related to this compound (Morabia & Naliapara, 2014).

Crystal Structure and X-ray Analysis

  • Crystal Structure Determination : Studies on the crystal structures of various pyrazole compounds provide insights into the molecular configuration and potential applications in materials science (Loh et al., 2013).

Properties

IUPAC Name

3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLGITCDNHDLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647050
Record name 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135821-47-4
Record name 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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